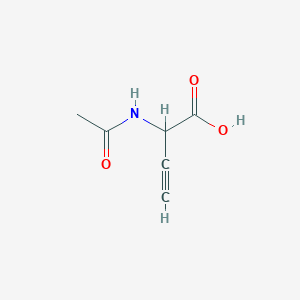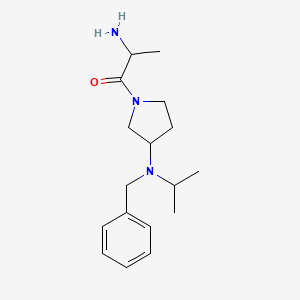
Ar-BINMOL-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ar-BINMOL-1 is a chiral ligand derived from 1,1’-binaphthalene-2-α-arylmethanol-2’-ol. This compound is known for its unique structure, which includes both axial and sp³-central chirality. It has been widely used in asymmetric catalysis due to its ability to induce high enantioselectivity in various chemical reactions .
Méthodes De Préparation
The synthesis of Ar-BINMOL-1 involves the asymmetric [1,2]-Wittig rearrangement of monoalkylated BINOL derivatives. This process includes the cleavage of C-O bonds and the formation of new C-C bonds, resulting in the creation of a chiral center. The reaction conditions typically involve the use of strong bases and specific solvents to achieve high yields and enantioselectivity .
Analyse Des Réactions Chimiques
Ar-BINMOL-1 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different chiral alcohols and ketones.
Reduction: Reduction reactions can convert it into various chiral hydrocarbons.
Substitution: It can participate in substitution reactions to form new chiral compounds. Common reagents used in these reactions include transition metal catalysts such as rhodium and copper, which help achieve high enantioselectivity and yield
Applications De Recherche Scientifique
Ar-BINMOL-1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis to synthesize enantiomerically pure compounds.
Biology: It is employed in the synthesis of chiral drugs and bioactive molecules.
Medicine: It plays a role in the development of new pharmaceuticals with high enantioselectivity.
Industry: It is used in the production of chiral materials and catalysts for various industrial processes
Mécanisme D'action
The mechanism of action of Ar-BINMOL-1 involves its ability to coordinate with transition metals, forming chiral complexes that facilitate asymmetric catalysis. The axial and sp³-central chirality of this compound allows it to induce high enantioselectivity by creating a chiral environment around the metal center. This chiral environment influences the reaction pathway, leading to the formation of enantiomerically pure products .
Comparaison Avec Des Composés Similaires
Ar-BINMOL-1 is unique due to its dual chirality, which distinguishes it from other chiral ligands. Similar compounds include:
BINOL: A widely used chiral ligand with axial chirality.
TADDOL: Another chiral ligand with multiple stereogenic centers.
SPINOL: A chiral ligand with spirocyclic structure and axial chirality. Compared to these compounds, this compound offers higher enantioselectivity and versatility in various asymmetric catalytic reactions
Propriétés
Formule moléculaire |
C34H26O2 |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
[1-[2-[hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-phenylmethanol |
InChI |
InChI=1S/C34H26O2/c35-33(25-13-3-1-4-14-25)29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(36)26-15-5-2-6-16-26/h1-22,33-36H |
Clé InChI |
XGTFPAXGDBULHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C(C6=CC=CC=C6)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-imidazole-5-carboxamide](/img/structure/B14782478.png)

![6-[[(6aR,6bS,8aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14782492.png)





![{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester](/img/structure/B14782535.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]quinazolin-4-one](/img/structure/B14782544.png)
![(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14782546.png)
![1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14782550.png)
